molecular formula C16H21ClN2O3 B1339130 tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 869478-16-0

tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B1339130
CAS No.: 869478-16-0
M. Wt: 324.8 g/mol
InChI Key: QYUKBCDPNJYYKP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate is a useful research compound. Its molecular formula is C16H21ClN2O3 and its molecular weight is 324.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research on substituted pyrazinecarboxamides, which may involve compounds related to tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate, highlights their synthesis and the evaluation of their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. For instance, a study conducted by Doležal et al. (2006) elaborates on the synthesis of a series of amides by condensing corresponding chlorides of substituted pyrazine-2-carboxylic acids with various ring-substituted aminothiazoles or anilines. This research identifies structure-activity relationships between chemical structures and biological activities, including significant activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes (Doležal et al., 2006).

Reactivity Studies

Another dimension of research involving this compound-like compounds is their reactivity, which is crucial for developing new synthetic pathways. For example, Mironovich and Shcherbinin (2015) studied the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, a related compound, under various conditions to form different derivatives (Mironovich & Shcherbinin, 2015).

Spectroscopic Analysis

Spectroscopic techniques provide insights into the molecular structure and electronic properties of chemical compounds. A study by Bhagyasree et al. (2015) on the spectroscopic analysis of a similar pyrazine derivative focuses on its molecular structure, vibrational frequencies, and electronic properties, such as the first hyperpolarizability and NBO analysis. This research contributes to understanding the nonlinearity and charge transfer within molecules, critical for materials science and electronic applications (Bhagyasree et al., 2015).

Properties

IUPAC Name

tert-butyl 4-(4-chloro-2-formylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUKBCDPNJYYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468124
Record name tert-Butyl 4-(4-chloro-2-formylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869478-16-0
Record name tert-Butyl 4-(4-chloro-2-formylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-chloro-2-fluoro-benzaldehyde (10 g, 63 mmol), Piperazine-1-carboxylic acid tert-butyl ester (12 g, 63 mmol), K2CO3 (17 g, 123 mmol) in DMF (60 mL) was heated at 150° C. for 2 h. After cooled to room temperature, the mixture was poured into water (300 mL) and partitioned between diethyl ether and water. The combined organic phases were washed with water, dried over anhydrous Na2SO4 and concentrated. The residue was purified by flash column to give the title compound as a yellow solid (9 g).
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10 g
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12 g
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17 g
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60 mL
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300 mL
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reactant
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Synthesis routes and methods II

Procedure details

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